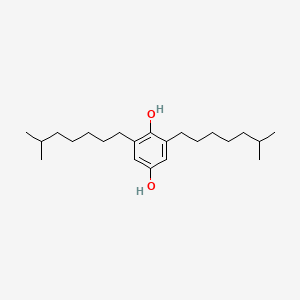

2,6-Bis(6-methylheptyl)benzene-1,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Bis(6-methylheptyl)benzene-1,4-diol is an organic compound with the molecular formula C22H38O2 It is characterized by the presence of two hydroxyl groups attached to a benzene ring, which is further substituted with two 6-methylheptyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(6-methylheptyl)benzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with 6-methylheptyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions usually require heating to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Bis(6-methylheptyl)benzene-1,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

2,6-Bis(6-methylheptyl)benzene-1,4-diol is a polyfunctional organic compound characterized by its unique structure, which includes a benzene ring substituted with two long-chain alkyl groups and hydroxyl functional groups. This structure imparts specific physical properties that are beneficial in various applications.

Industrial Applications

Research has indicated that compounds similar to this compound can function as flame retardants in plastics. They provide enhanced thermal stability and reduce flammability, making them suitable for use in construction materials and automotive parts .

Antioxidant Properties

Studies have shown that derivatives of this compound exhibit antioxidant properties, making them potential candidates for use in food preservation and cosmetics. Antioxidants are vital for preventing oxidative damage in biological systems.

Pharmaceutical Applications

The hydroxyl groups present in this compound allow for potential interactions with biological targets, suggesting possible applications in drug design and development. Its structural similarity to known bioactive compounds may lead to the discovery of new therapeutic agents.

Biodegradable Plastics

Given the increasing demand for environmentally friendly materials, research is underway to explore the incorporation of this compound into biodegradable plastics. Its properties could enhance the performance of these materials while ensuring they decompose more efficiently than traditional plastics.

Case Study 1: Use in Automotive Industry

In a study focusing on automotive applications, this compound was evaluated as a plasticizer in rubber compounds used for automotive hoses. The results indicated improved flexibility and durability compared to conventional plasticizers .

Case Study 2: Antioxidant Efficacy

A comparative analysis was conducted to assess the antioxidant efficacy of this compound against common antioxidants like BHT (Butylated Hydroxytoluene). The findings revealed that this compound demonstrated comparable activity in preventing lipid peroxidation in food products .

Mécanisme D'action

The mechanism of action of 2,6-Bis(6-methylheptyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the hydrophobic 6-methylheptyl groups can interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Bis(1-methylethyl)benzene-1,4-dione: Similar structure but with ketone groups instead of hydroxyl groups.

1,2-Benzenedicarboxylic acid, bis(6-methylheptyl) ester: Similar alkyl groups but different functional groups (esters instead of hydroxyl groups).

Uniqueness

2,6-Bis(6-methylheptyl)benzene-1,4-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Activité Biologique

2,6-Bis(6-methylheptyl)benzene-1,4-diol is a compound of interest in the fields of organic chemistry and pharmacology due to its unique structure and potential biological activities. This article reviews its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring with two hydroxyl groups (–OH) at the 1 and 4 positions, and two long hydrophobic alkyl chains (6-methylheptyl) at the 2 and 6 positions. This specific arrangement contributes to its solubility and interaction with biological membranes.

Synthesis

The synthesis of this compound typically involves the alkylation of hydroquinone with 6-methylheptyl halides under basic conditions. Common solvents include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), with sodium hydroxide or potassium hydroxide as the base. The reaction often requires heating to facilitate alkylation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with enzymes and receptors, potentially modulating their activity.

- Hydrophobic Interactions : The hydrophobic alkyl chains enhance the compound's ability to integrate into lipid membranes or hydrophobic pockets within proteins .

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant properties. The hydroxyl groups in this compound may neutralize free radicals, reducing oxidative stress and cellular damage .

Potential Therapeutic Applications

The compound is being investigated for its potential therapeutic applications in various diseases due to its interactions with biological macromolecules. It may serve as a precursor in drug development targeting specific pathways involved in disease mechanisms .

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of similar diol compounds. Results indicated that compounds with multiple hydroxyl groups demonstrated significant free radical scavenging activity. This suggests that this compound may exhibit similar properties .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:

| Compound | Functional Groups | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Hydroxyl (-OH) | Antioxidant potential | Long hydrophobic chains enhance membrane interaction |

| 2,6-Bis(1-methylethyl)benzene-1,4-dione | Ketone | Moderate antioxidant | Lacks hydroxyl groups |

| 1,2-Benzenedicarboxylic acid | Carboxylic acid | Variable | Different functional properties |

Propriétés

Numéro CAS |

57214-69-4 |

|---|---|

Formule moléculaire |

C22H38O2 |

Poids moléculaire |

334.5 g/mol |

Nom IUPAC |

2,5-bis(6-methylheptyl)benzene-1,4-diol |

InChI |

InChI=1S/C22H38O2/c1-17(2)11-7-5-9-13-19-15-22(24)20(16-21(19)23)14-10-6-8-12-18(3)4/h15-18,23-24H,5-14H2,1-4H3 |

Clé InChI |

NABFRHBCIHEYTA-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCC1=CC(=CC(=C1O)CCCCCC(C)C)O |

SMILES canonique |

CC(C)CCCCCC1=CC(=C(C=C1O)CCCCCC(C)C)O |

Key on ui other cas no. |

57214-69-4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.